molecular formula C17H26N2O4 B13869618 Tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13869618
M. Wt: 322.4 g/mol
InChI Key: NSIGEBBDPUXVLH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,4-dimethoxyphenylamine. The reaction is carried out under basic conditions using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the dimethoxyphenyl group enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-(2,4-dimethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-8-18(9-11-19)14-7-6-13(21-4)12-15(14)22-5/h6-7,12H,8-11H2,1-5H3

InChI Key

NSIGEBBDPUXVLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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